Methyldopate hydrochloride is a pharmaceutical compound primarily utilized as an antihypertensive agent. It is the hydrochloride salt of methyldopate, which is the ethyl ester of methyldopa, a derivative of L-tyrosine. The molecular formula for methyldopate hydrochloride is , with a molecular weight of approximately 275.73 g/mol. This compound is characterized by its enhanced solubility and stability in solution compared to its parent compound, methyldopa, making it particularly suitable for intravenous administration .
Methyldopate hydrochloride acts as an alpha-adrenergic agonist, exerting effects on both the central and peripheral nervous systems. Its primary mechanism involves stimulating alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure .
Prior to the advent of more specific medications, methyldopate was a valuable tool in research investigating the physiological pathways controlling blood pressure. Its antihypertensive effect is achieved by converting to alpha-methyldopa (α-methyldopa) within the body. α-methyldopa then acts centrally in the brainstem, stimulating the release of an inhibitory neurotransmitter called gamma-aminobutyric acid (GABA) []. This increased GABA activity in the nervous system leads to a decrease in sympathetic nerve activity, ultimately causing blood vessel relaxation and lowering blood pressure [, ].
These findings from methyldopate research contributed significantly to the understanding of the central nervous system's role in blood pressure regulation. It paved the way for the development of other centrally-acting antihypertensive medications [].
While largely replaced by more targeted medications for hypertension treatment, methyldopate hydrochloride might hold promise in exploring other therapeutic areas.
The synthesis of methyldopate hydrochloride involves several steps:
Methyldopate hydrochloride is primarily indicated for:
Research indicates that methyldopate hydrochloride may interact with other medications and biological systems:
Methyldopate hydrochloride shares structural and functional similarities with several other compounds used in the treatment of hypertension. Here are some notable examples:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Methyldopa | High | Alpha-2 adrenergic agonist | Prodrug requiring conversion |
Clonidine | Moderate | Alpha-2 adrenergic agonist | More potent CNS effects |
Guanfacine | Moderate | Alpha-2 adrenergic agonist | Longer duration of action |
Labetalol | Low | Mixed alpha/beta blocker | Dual mechanism; also affects heart rate |
Prazosin | Low | Alpha-1 adrenergic antagonist | Primarily used for benign prostatic hyperplasia |
Methyldopate hydrochloride's unique properties lie in its stability and solubility as a hydrochloride salt, making it preferable for intravenous use compared to other compounds that may not be as effective or stable in solution .
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of methyldopate hydrochloride. The compound exhibits distinctive spectroscopic features that reflect its unique molecular architecture [1]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons of the catechol ring system, which typically appear in the aromatic region between 6.0 and 7.0 parts per million [1]. The ethyl ester moiety contributes specific multipicity patterns, with the ethyl group displaying the expected triplet-quartet pattern characteristic of ethyl esters [1].
The amino group protons in methyldopate hydrochloride appear as broad signals, a phenomenon attributed to rapid exchange processes with the deuterated solvent commonly employed in nuclear magnetic resonance experiments [1]. This broadening effect is particularly pronounced in the hydrochloride salt form, where the protonated amine participates in hydrogen bonding interactions that influence the chemical environment and exchange kinetics [1]. The methyl group attached to the stereogenic center exhibits a distinctive chemical shift that reflects its proximity to both the aromatic ring and the carboxylate functionality [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing at characteristic low-field chemical shifts around 170-175 parts per million [1]. The aromatic carbons of the catechol ring system display the expected substitution patterns, with the hydroxyl-bearing carbons appearing at higher field compared to the unsubstituted aromatic carbons [1]. The quaternary carbon bearing the amino group and methyl substituent exhibits a distinctive chemical shift that confirms the successful esterification and salt formation processes [1].
Mass spectrometry analysis of methyldopate hydrochloride reveals a molecular ion peak at mass-to-charge ratio 275, corresponding to the protonated molecular ion of the compound [2] [3]. The fragmentation pattern exhibits characteristic losses that are consistent with the structural features of catechol derivatives [4]. The base peak typically corresponds to the loss of the ethyl ester group, generating a fragment ion that retains the catechol and amino acid portions of the molecule [4].
High-resolution mass spectrometry provides precise molecular weight determination, with the exact mass calculated as 275.0924357 daltons for the molecular ion [2] [3]. This high-precision measurement confirms the molecular formula and enables differentiation from closely related structural isomers [4]. The fragmentation behavior under electron impact conditions shows preferential cleavage at the benzylic position, consistent with the stabilization of the resulting aromatic radical cation [4].
Tandem mass spectrometry experiments reveal additional structural information through collision-induced dissociation studies [5]. The compound exhibits characteristic fragmentation pathways that involve loss of the ethyl group from the ester functionality, followed by decarboxylation to yield fragments containing the intact catechol ring system [5]. These fragmentation patterns serve as diagnostic tools for structural confirmation and differentiation from related compounds [5].
Infrared spectroscopy of methyldopate hydrochloride reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [6] [1]. The hydroxyl groups of the catechol moiety exhibit broad absorption bands in the region of 3200-3600 reciprocal centimeters, indicative of hydrogen bonding interactions [6]. The breadth and position of these bands suggest the presence of intermolecular hydrogen bonding networks that are characteristic of catechol-containing compounds [6].
The ester carbonyl group displays a sharp, intense absorption band around 1730-1780 reciprocal centimeters, with the exact position influenced by the electronic environment and hydrogen bonding interactions [1]. The amino group contributes multiple absorption bands, including symmetric and antisymmetric stretching vibrations that appear in the region of 3300-3500 reciprocal centimeters [1]. The hydrochloride salt formation is evidenced by the characteristic broadening and shifting of the amine stretching frequencies compared to the free base form [1].
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region between 1400-1600 reciprocal centimeters, providing characteristic patterns that aid in structural identification [6]. The presence of the catechol substitution pattern is confirmed by the specific combination of aromatic and phenolic absorption bands [6]. The ethyl ester group contributes additional characteristic absorptions, including carbon-hydrogen stretching and bending modes that appear at predictable frequencies [1].
Ultraviolet-visible spectroscopy of methyldopate hydrochloride is dominated by the electronic transitions of the catechol chromophore [6] [7]. The compound exhibits characteristic absorption maxima that reflect the extended conjugation of the aromatic ring system with the hydroxyl substituents [6]. The primary absorption band appears in the ultraviolet region around 280 nanometers, corresponding to the π→π* transition of the substituted benzene ring [8].
The catechol moiety imparts distinctive spectroscopic properties that have been exploited for analytical applications [6] [7]. Spectrophotometric methods have been developed that utilize the complexation of the catechol groups with metal ions such as molybdate, resulting in colored complexes with absorption maxima at 410 nanometers [6]. These methods provide sensitive and selective determination of methyldopate hydrochloride in pharmaceutical formulations [6].
The electronic spectrum shows additional absorption features that correspond to charge-transfer transitions involving the catechol hydroxyl groups [7]. These transitions are sensitive to the local chemical environment and hydrogen bonding interactions, making ultraviolet-visible spectroscopy a useful probe for studying the compound's behavior in different solvents and solution conditions [7]. The molar absorptivity values are characteristic of catechol derivatives and provide quantitative information for analytical applications [6].
While specific crystallographic data for methyldopate hydrochloride is limited in the available literature, the compound is known to exist in a crystalline form as a hydrochloride salt [2] [3]. The molecular structure contains one defined stereocenter, corresponding to the L-configuration of the amino acid backbone [2] [3]. The crystal structure is expected to be influenced by the presence of multiple hydrogen bonding sites, including the catechol hydroxyl groups, the protonated amino group, and the chloride counterion [9].
Based on related catechol-containing compounds, the crystal structure likely exhibits a three-dimensional hydrogen bonding network [10]. The catechol moiety is particularly prone to forming extensive hydrogen bonding patterns due to the presence of adjacent hydroxyl groups on the aromatic ring [10]. These interactions typically result in the formation of chain-like or sheet-like structures within the crystal lattice [10].
The hydrochloride salt formation introduces additional complexity to the crystal structure through the presence of ionic interactions between the protonated amino group and the chloride anion [9]. These electrostatic interactions, combined with the hydrogen bonding capabilities of the catechol groups, contribute to the overall stability and packing arrangement of the crystal structure [9]. The ethyl ester group provides additional flexibility to the molecule, allowing for conformational adjustments that optimize the crystal packing [9].
The crystal packing of methyldopate hydrochloride is dominated by hydrogen bonding interactions that involve both the catechol hydroxyl groups and the protonated amino functionality [11] [12]. The catechol moiety is particularly effective at forming hydrogen bonds due to the presence of two adjacent hydroxyl groups that can act as both hydrogen bond donors and acceptors [11]. These interactions typically result in the formation of extended networks that provide structural stability to the crystal lattice [12].
The hydrochloride salt introduces ionic interactions that complement the hydrogen bonding network [9]. The protonated amino group forms strong electrostatic interactions with the chloride anion, while also participating in hydrogen bonding with nearby acceptor sites [9]. This dual role of the amino group contributes to the overall cohesive energy of the crystal structure and influences the arrangement of molecules within the unit cell [9].
Van der Waals interactions between the aromatic rings and alkyl groups provide additional stabilization to the crystal structure [13]. These weak interactions, while individually small, contribute significantly to the overall packing efficiency and thermal stability of the crystalline form [13]. The presence of the ethyl ester group introduces conformational flexibility that allows the molecule to adopt conformations that optimize these weak interactions [13].
The hydrogen bonding network in methyldopate hydrochloride crystals is characterized by the participation of multiple functional groups [11] [10]. The catechol hydroxyl groups serve as primary hydrogen bonding sites, capable of forming both intramolecular and intermolecular hydrogen bonds [10]. The adjacent positioning of these hydroxyl groups on the aromatic ring creates opportunities for cooperative hydrogen bonding effects that strengthen the overall interaction network [10].
Computational studies on related catechol compounds suggest that the hydrogen bonding networks exhibit directionality and geometric constraints that influence the overall crystal packing [14]. The optimal hydrogen bonding geometry requires specific angular relationships between the donor and acceptor groups, which constrains the possible molecular arrangements within the crystal lattice [14]. These geometric requirements contribute to the selectivity of the crystallization process and the stability of the resulting crystal form [14].
The protonated amino group participates in the hydrogen bonding network through interactions with both the chloride anion and nearby catechol hydroxyl groups [9]. This multi-center hydrogen bonding creates a three-dimensional network that provides exceptional stability to the crystal structure [9]. The network topology is influenced by the stereochemistry of the amino acid backbone, which constrains the spatial arrangement of the hydrogen bonding sites [9].
The structural relationship between methyldopate hydrochloride and its parent compound methyldopa reveals several key differences that influence their respective properties and applications [2] [3]. The most significant modification is the esterification of the carboxylic acid group in methyldopa to form the ethyl ester in methyldopate [2]. This chemical transformation introduces a two-carbon alkyl chain and changes the electronic and steric properties of the molecule [2].
The molecular weight increase from 211.21 grams per mole for methyldopa to 275.73 grams per mole for methyldopate hydrochloride reflects both the esterification and salt formation processes [2] [8]. The addition of the ethyl group increases the lipophilicity of the molecule, while the hydrochloride salt formation enhances water solubility through ionic interactions [2]. These opposing effects create a compound with balanced solubility properties suitable for injectable formulations [15].
The stereochemistry of both compounds is preserved, with the L-configuration at the amino acid center maintained throughout the synthetic transformation [2] [3]. This stereochemical consistency is crucial for maintaining the biological activity and pharmacological properties of the compound [2]. The catechol ring system remains intact in both structures, preserving the essential pharmacophore required for alpha-adrenergic receptor activity [2].
Esterification of the carboxylic acid group in methyldopa to form methyldopate results in significant changes to the molecular properties and behavior of the compound [2] [15]. The replacement of the free carboxylic acid with an ethyl ester eliminates the acidic functionality and introduces a neutral, lipophilic group [2]. This modification alters the hydrogen bonding capacity of the molecule, as the ester group is a weaker hydrogen bond acceptor compared to the carboxylate anion [2].
The ester group introduces additional conformational flexibility to the molecule through rotation around the carbon-oxygen bond [2]. This increased flexibility can influence the crystal packing arrangements and may affect the stability of different polymorphic forms [2]. The ethyl group also provides a hydrophobic region that can participate in van der Waals interactions with other molecules or biological membranes [2].
The electronic properties of the molecule are modified by esterification, as the electron-withdrawing effect of the carboxylic acid is replaced by the less electronegative ester group [2]. This change can influence the reactivity of the catechol hydroxyl groups and may affect the compound's antioxidant properties [2]. The altered electronic distribution may also influence the compound's interaction with biological targets and its metabolic stability [2].
The formation of the hydrochloride salt from the free base methyldopate ester introduces significant structural modifications that affect both the solid-state properties and solution behavior of the compound [9] [16]. The protonation of the amino group creates a positively charged center that participates in ionic interactions with the chloride counterion [9]. This ionic character fundamentally alters the intermolecular interactions and crystal packing compared to the neutral ester form [9].
The presence of the chloride anion introduces new hydrogen bonding possibilities, as chloride can serve as a hydrogen bond acceptor for the protonated amino group and other hydrogen bond donors in the structure [9]. These additional hydrogen bonding interactions contribute to the overall stability of the crystal lattice and may influence the mechanical properties of the crystalline material [9]. The ionic interactions also affect the solubility properties, generally increasing water solubility compared to the free base form [9].
Salt formation can influence the polymorphic behavior of the compound, as the presence of the counterion creates additional variables in the crystallization process [16]. Different crystal forms may be accessible depending on the crystallization conditions, solvent systems, and temperature [16]. The hydrochloride salt form typically exhibits greater chemical stability compared to the free base, as the ionic interactions provide additional resistance to degradation processes [16]. However, the salt form may be more susceptible to moisture uptake due to the hygroscopic nature of the chloride anion [16].
Parameter | Methyldopa | Methyldopate Hydrochloride |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₄ | C₁₂H₁₈ClNO₄ |
Molecular Weight (g/mol) | 211.21 | 275.73 |
Functional Groups | Free carboxylic acid, catechol | Ethyl ester, catechol, HCl salt |
Water Solubility | Limited (~10 mg/mL) | Enhanced water solubility |
Crystal Form | Sesquihydrate crystals | Crystalline hydrochloride salt |
Melting Point | ~300°C (decomposition) | Not specified |
Bioavailability | Oral administration | Injectable formulation |
Stability | Hygroscopic, light sensitive | More stable in solution |
Technique | Key Characteristics | Applications |
---|---|---|
UV-Vis Spectroscopy | Catechol chromophore absorbs in UV region; used for spectrophotometric determination | Quantitative analysis in pharmaceutical formulations at 410 nm with molybdate |
Infrared Spectroscopy | Characteristic OH stretching bands from catechol groups; ester C=O stretching | Identification of functional groups and hydrogen bonding interactions |
Mass Spectrometry | Molecular ion peak at m/z 275; fragmentation patterns typical of catechol derivatives | Structural confirmation and purity assessment |
NMR Spectroscopy | ¹H NMR shows aromatic protons, methyl groups, and NH₂ protons; ¹³C NMR confirms structure | Structure elucidation and stereochemical assignment |
Chromatographic Analysis | Retention time varies with mobile phase composition; UV detection commonly used | Separation and quantification in biological samples |
Parameter | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClNO₄ |
Molecular Weight (g/mol) | 275.73 |
CAS Number | 2508-79-4 |
IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride |
SMILES | CCOC(=O)C@(CC1=CC(=C(C=C1)O)O)N.Cl |
InChI Key | QSRVZCCJDKYRRF-YDALLXLXSA-N |
Exact Mass (Da) | 275.0924357 |
Monoisotopic Mass (Da) | 275.0924357 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 5 |
Topological Polar Surface Area (Ų) | 92.8 |
Heavy Atom Count | 18 |
Stereocenter Count | 1 |